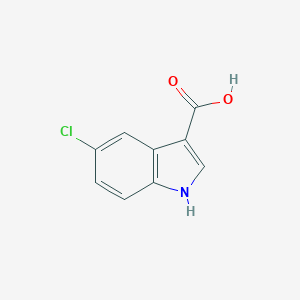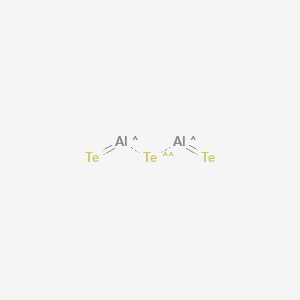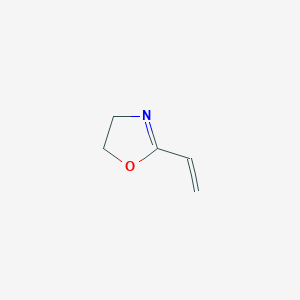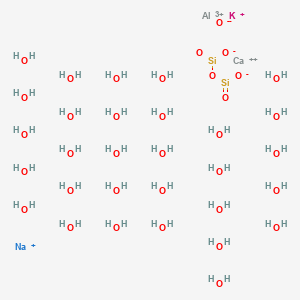
Tétrafluoroborate de di-N-butylammonium
Vue d'ensemble
Description
Di-N-butylammonium tetrafluoroborate is a chemical compound with the formula C8H20BF4N.
Applications De Recherche Scientifique
Di-N-butylammonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
Target of Action
Di-N-butylammonium tetrafluoroborate ([DBA][BF4]) is a thermomaterial . Its primary targets are systems that require refrigeration, such as food preservation and cooling systems .
Mode of Action
The compound presents solid-to-solid phase transitions . This unique property allows it to be used in active barocaloric refrigeration and passive cold-storage . The phase transitions are driven by pressure changes .
Biochemical Pathways
Instead, its action is based on physical properties, specifically its thermal properties and phase transitions .
Pharmacokinetics
Its properties and behavior are more relevant to thermodynamics and material science .
Result of Action
The compound’s action results in significant thermal changes. It has a cold-storage capacity very close to that of commercial solid-to-liquid phase change materials (SL-PCMs), and its pressure-induced thermal changes are superior to those of most barocaloric materials . These properties make it a promising material for refrigeration and cold-storage applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pressure . Its operating temperature range (250-310 K) is very adequate for food preservation, which is a great advantage over most barocaloric materials .
Méthodes De Préparation
Di-N-butylammonium tetrafluoroborate can be synthesized through the reaction between di-n-butylamine and tetrafluoroboric acid. The reaction typically involves mixing a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of di-n-butylamine under controlled conditions . The resulting product is then purified to obtain di-N-butylammonium tetrafluoroborate in its desired form.
Analyse Des Réactions Chimiques
Di-N-butylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, resulting in the formation of reduced species.
Substitution: Di-N-butylammonium tetrafluoroborate can participate in substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Comparaison Avec Des Composés Similaires
Di-N-butylammonium tetrafluoroborate is unique due to its solid-solid phase transitions and exceptional thermal properties. Similar compounds include:
Tetrabutylammonium tetrafluoroborate: Used as an electrolyte and phase transfer catalyst.
Diethylammonium tetrafluoroborate: Another compound with similar thermal properties but different structural characteristics.
These compounds share some similarities in their thermal properties but differ in their specific applications and structural features.
Propriétés
IUPAC Name |
dibutylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.BF4/c1-3-5-7-9-8-6-4-2;2-1(3,4)5/h9H,3-8H2,1-2H3;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZKFGXFAVXKIF-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[NH2+]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50890675 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12107-76-5 | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12107-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012107765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butanamine, N-butyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50890675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutylammonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Di-N-butylammonium tetrafluoroborate suitable for cooling applications?
A1: The research paper highlights Di-N-butylammonium tetrafluoroborate's potential as a thermomaterial due to its solid-liquid phase transition properties. While the specific transition temperature isn't mentioned in the abstract, the paper likely delves into how this material transitions between phases at temperatures relevant for cooling and cold storage, making it suitable for these applications [].
Q2: Are there any potential advantages of using Di-N-butylammonium tetrafluoroborate over traditional cooling methods?
A2: The abstract mentions that traditional refrigeration relies heavily on active vapor-compression systems using refrigerants with liquid-gas transitions []. These systems can be energy-intensive and often rely on refrigerants with high global warming potential. While the paper doesn't directly compare Di-N-butylammonium tetrafluoroborate to traditional methods, its investigation into this material suggests a potential for developing more sustainable and potentially more efficient cooling technologies. Further research would be needed to confirm these advantages.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)


![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)
